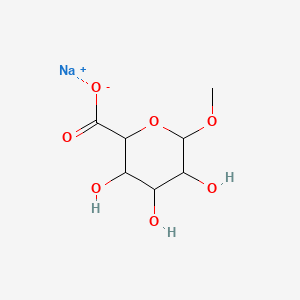
Methyl b-D-glucuronide sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl β-D-glucuronide sodium salt is a derivative of glucose where the hydroxyl groups at the C6 position are replaced by a carboxylate moiety. This compound is known for its ability to induce the production of the enzyme β-D-glucuronidase in Escherichia coli . It has significant applications in various scientific research fields, particularly in the detection and analysis of β-D-glucuronidase activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl β-D-glucuronide sodium salt can be synthesized through the esterification of glucuronic acid with methanol in the presence of a catalyst. The reaction typically involves the use of acidic or basic catalysts to facilitate the esterification process. The resulting methyl β-D-glucuronide is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In industrial settings, the production of methyl β-D-glucuronide sodium salt involves large-scale esterification reactions followed by purification steps to ensure high purity. The process may include crystallization, filtration, and drying to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl β-D-glucuronide sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form glucuronic acid derivatives.
Reduction: Reduction reactions can convert the carboxylate group back to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Glucuronic acid derivatives.
Reduction: Glucose derivatives.
Substitution: Various substituted glucuronides depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl β-D-glucuronide sodium salt is widely used in scientific research, including:
Chemistry: It is used as a substrate in enzymatic reactions to study the activity of β-D-glucuronidase.
Biology: The compound is used in microbiological assays to detect the presence of Escherichia coli by inducing β-D-glucuronidase production.
Medicine: It is used in diagnostic tests to detect β-D-glucuronidase activity in clinical samples.
Mécanisme D'action
Methyl β-D-glucuronide sodium salt exerts its effects by inducing the production of β-D-glucuronidase in Escherichia coli. The enzyme β-D-glucuronidase hydrolyzes the glycosidic bond in methyl β-D-glucuronide, releasing methanol and glucuronic acid. This reaction is crucial for the detection and analysis of β-D-glucuronidase activity in various biological and environmental samples .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 8-Hydroxyquinoline-β-D-glucuronic acid sodium salt
- 4-Nitrocatechol sulfate dipotassium salt
Uniqueness
Methyl β-D-glucuronide sodium salt is unique due to its specific ability to induce β-D-glucuronidase production in Escherichia coli, making it a valuable tool in microbiological assays and biosensor development. Its structural properties and reactivity also make it distinct from other glucuronide derivatives .
Propriétés
IUPAC Name |
sodium;(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-methoxyoxane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O7.Na/c1-13-7-4(10)2(8)3(9)5(14-7)6(11)12;/h2-5,7-10H,1H3,(H,11,12);/q;+1/p-1/t2-,3-,4+,5-,7+;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSQCUKVSFZTPPA-UDGZVUODSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)C(=O)[O-])O)O)O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)[O-])O)O)O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NaO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














